4,5-Dimethyl-2-nitrobenzaldehyde
Description
4,5-Dimethoxy-2-nitrobenzaldehyde is a nitroaromatic compound with the molecular formula C₉H₉NO₅ (M.W. 211.17) . Key features include:
- Functional groups: A nitro (-NO₂) group at position 2, methoxy (-OCH₃) groups at positions 4 and 5, and an aldehyde (-CHO) at position 1.
- Applications: Primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .
- Physical Properties: Limited solubility in water but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. Experimental synthesis methods emphasize controlled reaction conditions to avoid decomposition of the aldehyde group .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4,5-dimethyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-6-3-8(5-11)9(10(12)13)4-7(6)2/h3-5H,1-2H3 |
InChI Key |
MMJHLWJXUDPLRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Functional Group Impact: Aldehyde vs. Carboxylic Acid: The benzoic acid derivative (CAS 73635-75-3) exhibits higher solubility in basic aqueous solutions due to its ionizable -COOH group, unlike the aldehyde, which is more reactive in nucleophilic addition reactions . Methoxy (-OCH₃) vs. Hydroxy (-OH): The dihydroxy analog (CAS 418759-58-7) demonstrates stronger intermolecular hydrogen bonding, leading to higher melting points but lower solubility in non-polar solvents compared to the dimethoxy compound . Amide Substitution: The benzamide derivative (CAS 4959-60-8) shows reduced electrophilicity at the carbonyl carbon, making it less reactive than the aldehyde but more suitable for drug design due to metabolic stability .
Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, directing electrophilic substitution to the meta position relative to itself. Methoxy groups (-OCH₃) are electron-donating, creating an electron-rich aromatic ring that influences regioselectivity in further reactions .
Synthetic Utility :
- The aldehyde group in 4,5-Dimethoxy-2-nitrobenzaldehyde serves as a versatile handle for condensation reactions (e.g., forming Schiff bases or hydrazones) .
- In contrast, the amide derivative (CAS 5873-58-5) is tailored for target-specific interactions, such as enzyme inhibition, due to its hydrogen-bonding capabilities .
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